molecular formula C16H16ClIN2O2 B3474573 3-Chloro-4-(cyclohexylamino)-1-(4-iodophenyl)pyrrole-2,5-dione

3-Chloro-4-(cyclohexylamino)-1-(4-iodophenyl)pyrrole-2,5-dione

Cat. No.: B3474573
M. Wt: 430.67 g/mol
InChI Key: DLNGYFJMGRQNAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(cyclohexylamino)-1-(4-iodophenyl)pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(cyclohexylamino)-1-(4-iodophenyl)pyrrole-2,5-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the chloro and iodo substituents: Halogenation reactions using reagents like N-chlorosuccinimide (NCS) and iodine can be employed.

    Cyclohexylamino group addition: This step might involve nucleophilic substitution reactions where cyclohexylamine is introduced.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the removal of halogen atoms or reduction of the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups like alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrrole derivatives.

    Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(phenylamino)-1-(4-iodophenyl)pyrrole-2,5-dione
  • 3-Chloro-4-(cyclohexylamino)-1-(4-bromophenyl)pyrrole-2,5-dione
  • 3-Chloro-4-(cyclohexylamino)-1-(4-methylphenyl)pyrrole-2,5-dione

Uniqueness

The unique combination of the chloro, cyclohexylamino, and iodo substituents in 3-Chloro-4-(cyclohexylamino)-1-(4-iodophenyl)pyrrole-2,5-dione may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-chloro-4-(cyclohexylamino)-1-(4-iodophenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClIN2O2/c17-13-14(19-11-4-2-1-3-5-11)16(22)20(15(13)21)12-8-6-10(18)7-9-12/h6-9,11,19H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNGYFJMGRQNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-(cyclohexylamino)-1-(4-iodophenyl)pyrrole-2,5-dione
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-(cyclohexylamino)-1-(4-iodophenyl)pyrrole-2,5-dione
Reactant of Route 3
3-Chloro-4-(cyclohexylamino)-1-(4-iodophenyl)pyrrole-2,5-dione
Reactant of Route 4
3-Chloro-4-(cyclohexylamino)-1-(4-iodophenyl)pyrrole-2,5-dione
Reactant of Route 5
3-Chloro-4-(cyclohexylamino)-1-(4-iodophenyl)pyrrole-2,5-dione
Reactant of Route 6
Reactant of Route 6
3-Chloro-4-(cyclohexylamino)-1-(4-iodophenyl)pyrrole-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.